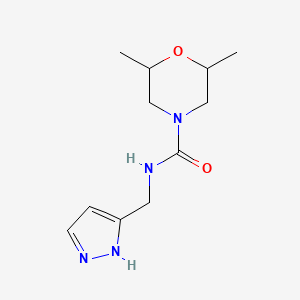
2,3-Dihydro-1-benzofuran-2-yl-(4-methoxypiperidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dihydro-1-benzofuran-2-yl-(4-methoxypiperidin-1-yl)methanone, also known as MPBD, is a psychoactive compound that belongs to the class of research chemicals. It is a synthetic analog of the psychoactive substance 3,4-methylenedioxy-N-methylamphetamine (MDMA) and is known to have similar effects on the central nervous system. MPBD has gained popularity among researchers due to its potential applications in scientific research.
作用機序
2,3-Dihydro-1-benzofuran-2-yl-(4-methoxypiperidin-1-yl)methanone acts as a serotonin, dopamine, and norepinephrine releasing agent, which means that it increases the release of these neurotransmitters from the presynaptic neurons. This leads to an increase in their concentration in the synaptic cleft, which in turn activates the postsynaptic receptors and produces the desired effects.
Biochemical and Physiological Effects:
2,3-Dihydro-1-benzofuran-2-yl-(4-methoxypiperidin-1-yl)methanone has been found to induce feelings of euphoria, empathy, and sociability in humans. It has also been found to increase heart rate, blood pressure, and body temperature, which are common physiological effects of psychoactive substances.
実験室実験の利点と制限
2,3-Dihydro-1-benzofuran-2-yl-(4-methoxypiperidin-1-yl)methanone has several advantages for lab experiments, such as its ability to induce specific effects on the central nervous system that can be studied in detail. However, it also has some limitations, such as its potential for abuse and the lack of long-term safety data.
将来の方向性
There are several future directions for 2,3-Dihydro-1-benzofuran-2-yl-(4-methoxypiperidin-1-yl)methanone research, such as studying its long-term effects on the central nervous system, investigating its potential therapeutic applications, and developing new analogs with improved safety profiles. Additionally, further research is needed to determine the optimal dosages and administration routes for 2,3-Dihydro-1-benzofuran-2-yl-(4-methoxypiperidin-1-yl)methanone in order to minimize potential risks and maximize its scientific research potential.
Conclusion:
2,3-Dihydro-1-benzofuran-2-yl-(4-methoxypiperidin-1-yl)methanone is a psychoactive compound with potential applications in scientific research. It has been found to have similar effects as MDMA and increases the release of serotonin, dopamine, and norepinephrine in the brain. 2,3-Dihydro-1-benzofuran-2-yl-(4-methoxypiperidin-1-yl)methanone has several advantages for lab experiments, but also has some limitations. Future research directions include studying its long-term effects, investigating its therapeutic potential, and developing new analogs with improved safety profiles.
合成法
2,3-Dihydro-1-benzofuran-2-yl-(4-methoxypiperidin-1-yl)methanone can be synthesized by the reaction of 4-methoxyphenylacetone with 2,3-dihydrofuran in the presence of a reducing agent such as sodium borohydride. The resulting compound is then reacted with piperidine in the presence of a catalyst such as palladium on carbon to yield 2,3-Dihydro-1-benzofuran-2-yl-(4-methoxypiperidin-1-yl)methanone.
科学的研究の応用
2,3-Dihydro-1-benzofuran-2-yl-(4-methoxypiperidin-1-yl)methanone has been used in scientific research to study its effects on the central nervous system. It has been found to have similar effects as MDMA, such as inducing feelings of euphoria, empathy, and sociability. 2,3-Dihydro-1-benzofuran-2-yl-(4-methoxypiperidin-1-yl)methanone has also been found to increase the release of serotonin, dopamine, and norepinephrine in the brain, which are neurotransmitters that play a crucial role in regulating mood, emotions, and behavior.
特性
IUPAC Name |
2,3-dihydro-1-benzofuran-2-yl-(4-methoxypiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c1-18-12-6-8-16(9-7-12)15(17)14-10-11-4-2-3-5-13(11)19-14/h2-5,12,14H,6-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLEPCBWEPUZOEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C(=O)C2CC3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dihydro-1-benzofuran-2-yl-(4-methoxypiperidin-1-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-pyrimidin-2-yl-N-[(2-pyrimidin-2-yl-1,3-thiazol-4-yl)methyl]piperidin-3-amine;hydrochloride](/img/structure/B7544943.png)
![2-[1-(4-chlorophenyl)pyrazol-4-yl]-3H-benzimidazole-5-carboxylic acid](/img/structure/B7544952.png)
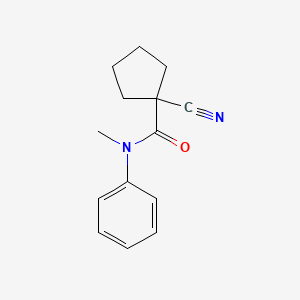
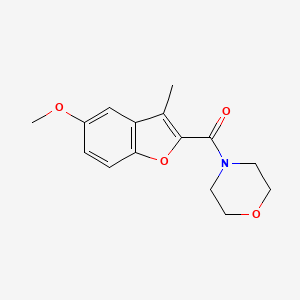
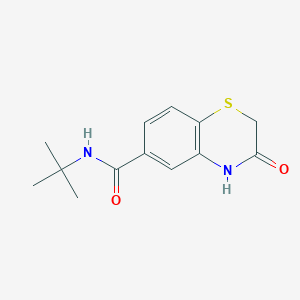

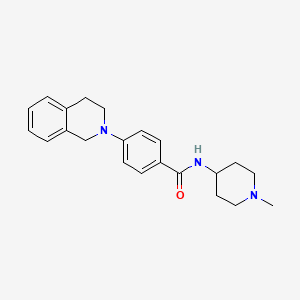
![2,3-Dihydro-1,4-benzodioxin-3-yl-[4-(5-methylfuran-2-carbonyl)piperazin-1-yl]methanone](/img/structure/B7544983.png)
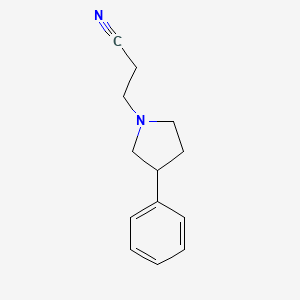
![2,3-Dihydro-1,4-benzodioxin-3-yl-[4-(3-methylthiophene-2-carbonyl)piperazin-1-yl]methanone](/img/structure/B7545003.png)


![2-(difluoromethoxy)-N-[1-(2,4-difluorophenyl)ethyl]-3-methoxybenzamide](/img/structure/B7545026.png)
